molecular formula C18H13BrF3N3O4S2 B3502231 N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide

N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide

Cat. No.: B3502231
M. Wt: 536.3 g/mol
InChI Key: MBHSDKKCDSFGHM-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide is a complex organic compound characterized by its unique structure, which includes a brominated phenol, a thiophene ring, and a trifluoromethyl pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide typically involves multi-step organic reactions. The process begins with the bromination of 2-hydroxyphenyl compounds, followed by the introduction of the thiophene and pyrimidine groups through various coupling reactions. The final step involves the sulfonylation of the propanamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydroxyphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium (Pd) or copper (Cu) and are conducted under inert atmospheres.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-Bromo-thiophen-2-yl)-thiazol-2-yl)-acetamide
  • N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetamide

Uniqueness

N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide stands out due to its combination of a brominated phenol, thiophene, and trifluoromethyl pyrimidine moieties. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF3N3O4S2/c19-10-3-4-13(26)11(8-10)23-16(27)5-7-31(28,29)17-24-12(14-2-1-6-30-14)9-15(25-17)18(20,21)22/h1-4,6,8-9,26H,5,7H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHSDKKCDSFGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=CC(=C3)Br)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide
Reactant of Route 3
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide
Reactant of Route 4
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide
Reactant of Route 5
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide
Reactant of Route 6
N-(5-Bromo-2-hydroxyphenyl)-3-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}propanamide

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